![molecular formula C16H20N2O4 B5548513 4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

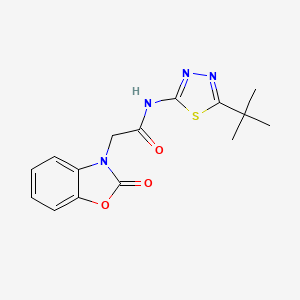

The compound appears to be a synthetic molecule with potential relevance in pharmaceutical and medicinal chemistry. While the specific literature directly addressing this molecule was not found, insights can be drawn from related research on compounds with similar structural features, such as those involving piperidinyl groups, carbonyl functionalities, and their biochemical and pharmacological properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including the formation of key functional groups, protection/deprotection strategies, and the use of catalysts to improve yields and selectivity. For compounds like the one mentioned, common synthetic approaches might involve amide bond formation, carbonyl group manipulations, and amino group derivatization. For instance, the synthesis of related compounds has been reported through the Mannich reaction, which involves ketones, aldehydes, and ammonium acetate in polar aprotic solvents to yield heterocyclic compounds (Mazimba & Mosarwa, 2015).

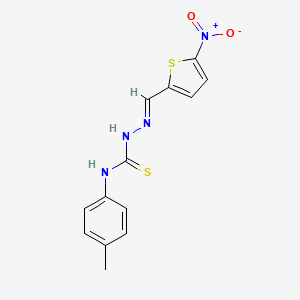

Molecular Structure Analysis

The molecular structure of such compounds can significantly influence their physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate and predict the structure-activity relationships (SAR) that dictate how structural features affect biological activity. Studies on similar molecules have utilized EPR spectroscopy to analyze backbone dynamics and peptide secondary structure (Schreier et al., 2012).

Chemical Reactions and Properties

The reactivity of a molecule is influenced by its functional groups. Amide bonds, for instance, are relatively stable under physiological conditions, making them a common feature in drug molecules. The presence of a carbonyl group offers a site for nucleophilic attack, which is a key reaction in many synthetic pathways. For related compounds, reactivity with nucleophiles and electrophiles, and participation in cycloaddition reactions, are relevant (Gomaa & Ali, 2020).

Applications De Recherche Scientifique

Environmental and Aquatic Effects of Oxo-process Chemicals

Research on a series of C4 and C8 oxo-process chemicals, including butyl acetate, 1-butanol, isobutyl alcohol, 2-ethylhexanol, and 2-ethylhexanoic acid, indicates their environmental fate and aquatic effects. These compounds are primarily released into the environment through volatilization during use, handling, or transport. They exhibit high solubility and volatility, with a lower tendency to bind to soil and sediment. Notably, these chemicals are readily biodegradable, demonstrating rapid degradation in soil and water. Their atmospheric photo-oxidation half-lives range from 0.43 to 3.8 days. Toxicity tests reveal a generally low concern for fish, invertebrates, algae, and microorganisms, suggesting that inadvertent environmental releases would pose a negligible threat to aquatic life (Charles A. Staples, 2001).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA), a prevalent phenolic compound found in green coffee extracts and tea, demonstrates a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and as a central nervous system stimulator. CGA influences lipid metabolism and glucose regulation, offering potential treatment avenues for hepatic steatosis, cardiovascular disease, diabetes, and obesity. It also shows hepatoprotective effects by safeguarding against chemical or lipopolysaccharide-induced injuries. The review encourages further research to optimize CGA's biological and pharmacological effects for practical use as a natural food additive, potentially replacing synthetic antibiotics (M. Naveed et al., 2018).

Biochemical and Biological Activities of p-Coumaric Acid

p-Coumaric acid and its conjugates are noted for their low toxicity and diverse bioactivities, serving as precursors for other phenolic compounds. Recent studies highlight the antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities of p-coumaric acid conjugates. These activities are significantly enhanced through conjugation, which also poses questions regarding their high biological activity contrasted with low absorption rates. Understanding the conjugation effects on biological activities is crucial for developing new therapeutic agents (K. Pei et al., 2016).

Propriétés

IUPAC Name |

4-oxo-4-[2-(piperidine-1-carbonyl)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c19-14(8-9-15(20)21)17-13-7-3-2-6-12(13)16(22)18-10-4-1-5-11-18/h2-3,6-7H,1,4-5,8-11H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPFUMJDFWSLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)

![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)